
Beta-alanine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-alanine hydroiodide: It is a white to almost white powder or crystal that is highly soluble in water . This compound is primarily used in research and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Synthesis: beta-Alanine Hydroiodide can be synthesized by reacting beta-Alanine with hydroiodic acid under controlled conditions.
Industrial Production: In industrial settings, the synthesis of this compound involves the use of high-purity reagents and controlled reaction environments to ensure the low water content of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: beta-Alanine Hydroiodide can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxidized products.
Reduction: This compound can also participate in reduction reactions, where it is reduced to form beta-Alanine and iodide ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized beta-Alanine derivatives.
Reduction: beta-Alanine and iodide ions.
Substitution: Various beta-Alanine derivatives with different functional groups.
Scientific Research Applications
Chemistry
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology
- Investigated for its potential role in neurotransmission and metabolic pathways.
- Studied for its effects on muscle metabolism and performance enhancement .
Medicine
- Explored for its potential therapeutic applications in treating metabolic disorders.
- Used in the development of diagnostic reagents and pharmaceuticals .
Industry
- Utilized in the production of electronic chemicals and materials.
- Applied in the manufacturing of perovskite solar cells and other advanced materials .
Mechanism of Action
Molecular Targets and Pathways
- beta-Alanine Hydroiodide acts by interacting with various molecular targets, including enzymes and receptors.
- It is known to influence the synthesis of carnosine, a dipeptide with antioxidant properties, by providing beta-Alanine as a substrate.
- The compound may also affect neurotransmitter systems by acting as a false transmitter, replacing gamma-aminobutyric acid in certain pathways .
Comparison with Similar Compounds
Similar Compounds
beta-Alanine Hydrochloride: Similar in structure but contains a chloride ion instead of an iodide ion.
beta-Alanine Nitrate: Contains a nitrate ion and exhibits different reactivity and applications.
beta-Alanine Sulfate: Contains a sulfate ion and is used in different industrial applications.
Uniqueness
- beta-Alanine Hydroiodide is unique due to its low water content, which enhances its stability and reactivity in various applications.
- The presence of the iodide ion imparts distinct chemical properties, making it suitable for specific research and industrial uses .
Properties
IUPAC Name |
3-aminopropanoic acid;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.HI/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKAQFUGWUAPJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)O.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096495-59-7 |
Source


|
| Record name | beta-Alanine Hydroiodide (Low water content) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-6-(Tert-Butyl-Dimethyl-Silanyloxymethyl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1383965.png)
![Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate](/img/structure/B1383966.png)
![Ethyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B1383969.png)
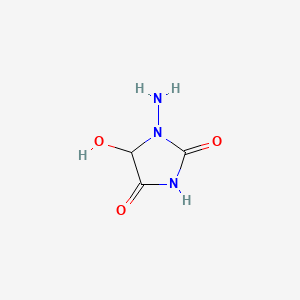
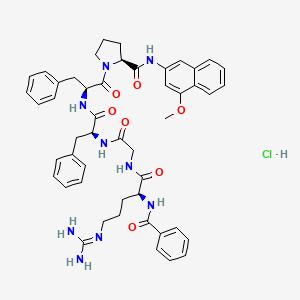

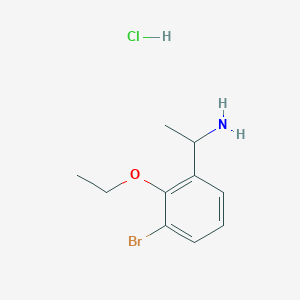

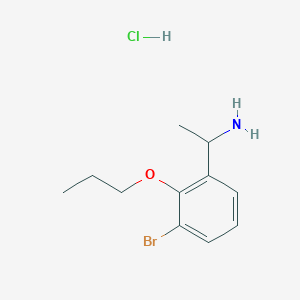

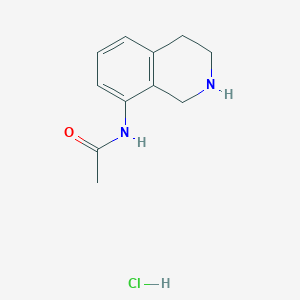
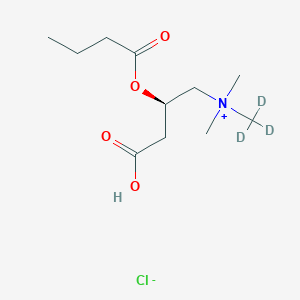
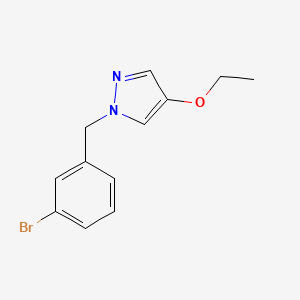
![4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383986.png)
